5-[5-(2-Thienyl)-2-thienyl]thiophene-2-carbaldehyde
Overview
Description
5-[5-(2-Thienyl)-2-thienyl]thiophene-2-carbaldehyde is a natural product found in Eclipta prostrata and Eclipta alba with data available.
Biological Activity
5-[5-(2-Thienyl)-2-thienyl]thiophene-2-carbaldehyde is a thiophene derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial, anticancer, and antioxidant research. This article provides a comprehensive overview of the compound's biological activity, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure is characterized by a complex arrangement of thiophene rings, which are known for their diverse biological properties. The molecular formula is C₁₃H₈OS₃, indicating the presence of sulfur atoms that contribute to its reactivity and biological interactions.
Antimicrobial Activity
Recent studies have demonstrated promising antimicrobial properties of this compound. The compound was evaluated against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity Results
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity Level |
---|---|---|
Staphylococcus aureus | 0.5 µg/mL | High |
Escherichia coli | 1.0 µg/mL | Moderate |
Pseudomonas aeruginosa | 0.75 µg/mL | Moderate |
Bacillus subtilis | 0.4 µg/mL | High |
These results indicate that the compound exhibits significant antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis, which are common pathogens associated with various infections.
Anticancer Activity
The anticancer potential of this compound has also been explored. In vitro studies have shown that this compound can inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest.
Case Study: Inhibition of Cancer Cell Proliferation
A study conducted on human cancer cell lines demonstrated that treatment with the compound resulted in:
- 99% inhibition of colony formation in KB cells at a concentration of 1 nM.
- Induction of apoptosis as evidenced by increased caspase activity.
- Cell cycle arrest at the G1 phase, leading to reduced cell division.
These findings suggest that the compound may serve as a potential lead for developing new anticancer therapies.
Antioxidant Activity
In addition to its antimicrobial and anticancer properties, this compound has shown significant antioxidant activity. This is crucial for combating oxidative stress-related diseases.
Table 2: Antioxidant Activity Comparison
Compound | % Inhibition (ABTS Assay) |
---|---|
5-[5-(2-Thienyl)-2-thienyl]TCA | 62.0% |
Ascorbic Acid (Control) | 88.44% |
The compound's ability to scavenge free radicals indicates its potential utility in preventing oxidative damage in biological systems.
Properties
IUPAC Name |
5-(5-thiophen-2-ylthiophen-2-yl)thiophene-2-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8OS3/c14-8-9-3-4-12(16-9)13-6-5-11(17-13)10-2-1-7-15-10/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMPDDPJYARBNGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC=C(S2)C3=CC=C(S3)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8OS3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00223651 | |
Record name | (2,2':5',2''-Terthiophene)-5-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00223651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7342-41-8 | |
Record name | (2,2':5',2''-Terthiophene)-5-carboxaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007342418 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2,2':5',2''-Terthiophene)-5-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00223651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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